1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride
Overview
Description
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride is a biochemical compound with the molecular formula C16H26N2O•2HCl and a molecular weight of 335.31. It is primarily used in proteomics research .
Preparation Methods
The synthesis of 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride involves the reaction of 2-(2-Isopropyl-5-methyl-phenoxy)ethyl chloride with piperazine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical tool in proteomics research to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride can be compared with other similar compounds, such as:
2-Isopropyl-5-methylphenol: This compound shares a similar phenoxy structure but lacks the piperazine moiety.
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine: This compound is similar but does not have the dihydrochloride salt form.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it valuable for specific research applications.
Properties
IUPAC Name |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-13(2)15-5-4-14(3)12-16(15)19-11-10-18-8-6-17-7-9-18;;/h4-5,12-13,17H,6-11H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGWHYXHDQFHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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